molecular formula C8H13N3O3 B136442 1-(3-Methoxypropyl)-6-aminouracil CAS No. 158893-39-1

1-(3-Methoxypropyl)-6-aminouracil

Cat. No. B136442
CAS RN: 158893-39-1
M. Wt: 199.21 g/mol
InChI Key: RWSZTPQGFXCVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypropyl)-6-aminouracil, also known as MPAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAU is a uracil derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil is not fully understood, but studies have suggested that it may inhibit DNA synthesis by interfering with the activity of thymidylate synthase, an enzyme that is essential for DNA replication. 1-(3-Methoxypropyl)-6-aminouracil may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. 1-(3-Methoxypropyl)-6-aminouracil has also been shown to increase the levels of reactive oxygen species, which can induce oxidative stress and lead to cell death. In addition, 1-(3-Methoxypropyl)-6-aminouracil has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

1-(3-Methoxypropyl)-6-aminouracil has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, 1-(3-Methoxypropyl)-6-aminouracil has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-(3-Methoxypropyl)-6-aminouracil, including its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil and its potential advantages and limitations for clinical use. In addition, studies are needed to investigate the potential use of 1-(3-Methoxypropyl)-6-aminouracil in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

1-(3-Methoxypropyl)-6-aminouracil can be synthesized using various methods, including the reaction of 6-chlorouracil with 1-(3-methoxypropyl)amine under basic conditions. The reaction yields 1-(3-Methoxypropyl)-6-aminouracil as a white crystalline solid with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the reaction of 6-aminouracil with 3-chloropropylamine.

Scientific Research Applications

1-(3-Methoxypropyl)-6-aminouracil has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Methoxypropyl)-6-aminouracil has also been studied for its potential use as an antiviral agent, with research showing that it can inhibit the replication of HIV-1 and herpes simplex virus type 1.

properties

CAS RN

158893-39-1

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)

InChI Key

RWSZTPQGFXCVNF-UHFFFAOYSA-N

SMILES

COCCCN1C(=CC(=O)NC1=O)N

Canonical SMILES

COCCCN1C(=CC(=O)NC1=O)N

Origin of Product

United States

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